3-Amino-3-(isoquinolin-1-yl)propan-1-ol
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Overview
Description
3-Amino-3-(isoquinolin-1-yl)propan-1-ol is a chemical compound with a molecular weight of 202.3 g/mol. It is characterized by the presence of an amino group, an isoquinoline ring, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol typically involves the reaction of isoquinoline with an appropriate amino alcohol. One common method involves the use of mesoporous silica MCM-41 functionalized with 3-aminopropyltriethoxy silane by Sol-Gel methodology . Another approach involves the oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to acquire the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the oxidative cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(isoquinolin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(isoquinolin-1-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-(isoquinolin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar functional groups but lacking the isoquinoline ring.
1-Aminoisoquinolines: Compounds with an amino group attached to the isoquinoline ring, often used in medicinal chemistry.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
Uniqueness
3-Amino-3-(isoquinolin-1-yl)propan-1-ol is unique due to the presence of both an amino group and an isoquinoline ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-amino-3-isoquinolin-1-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c13-11(6-8-15)12-10-4-2-1-3-9(10)5-7-14-12/h1-5,7,11,15H,6,8,13H2 |
InChI Key |
OTMYNXVIGDJIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(CCO)N |
Origin of Product |
United States |
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